Cichorine

Beschreibung

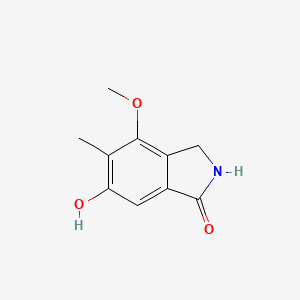

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxy-4-methoxy-5-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-5-8(12)3-6-7(9(5)14-2)4-11-10(6)13/h3,12H,4H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZVDXDXJQCDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)CNC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331975 | |

| Record name | 6-Hydroxy-4-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114090-43-6 | |

| Record name | 2,3-Dihydro-6-hydroxy-4-methoxy-5-methyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114090-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-4-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Historical Tapestry of Natural Product Discovery and the Significance of Fungal Secondary Metabolites

The use of natural products in medicine predates recorded history, with ancient civilizations across the globe relying on plant, animal, and microbial preparations to treat ailments. nih.govitmedicalteam.pl The formal discipline of natural product chemistry began to take shape in the early 19th century, coinciding with the foundational developments in organic chemistry. wou.edu Initially, the focus was on substances derived from plants and animals. wou.edu A pivotal moment in the history of natural product discovery was Alexander Fleming's serendipitous discovery of penicillin in 1928, a secondary metabolite from the fungus Penicillium notatum (now known as Penicillium chrysogenum). nih.govitmedicalteam.pltandfonline.com This discovery revolutionized medicine and sparked a "Golden Age of Antibiotics," leading to extensive efforts to find new antimicrobial agents from microorganisms. nih.govoup.com

Fungi are prolific producers of secondary metabolites, which are compounds not essential for their basic growth and development but often provide a competitive advantage in their ecological niche. wou.edunih.govmdpi.com These metabolites exhibit immense structural diversity and a wide range of biological activities. nih.govmdpi.com The discovery of fungal secondary metabolites with profound biological effects, such as the cholesterol-lowering agent lovastatin (B1675250) and the immunosuppressant cyclosporine, further solidified the importance of fungi as a source of valuable bioactive compounds. nih.gov The sequencing of fungal genomes has revealed that the biosynthetic potential of fungi is far greater than what has been observed in laboratory cultures, suggesting that a vast number of novel fungal secondary metabolites remain to be discovered. nih.govnih.gov

The Academic Prominence of Isoindolone Alkaloids in Bioactive Compound Research

Cichorine belongs to the isoindolone class of alkaloids, a group of nitrogen-containing natural products that have garnered significant attention from the scientific community. nih.govebi.ac.uknih.gov The isoindole skeleton, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a relatively rare structural motif in nature compared to its isomer, indole. nih.gov The incorporation of an oxo group into the isoindoline (B1297411) (the reduced form of isoindole) structure gives rise to isoindolinones. nih.gov

The academic significance of isoindolone alkaloids stems from their diverse and potent biological activities. nih.govmdpi.com Compounds featuring this structural framework have been shown to possess a range of properties, including antimicrobial, anti-HIV, and antitumor activities. nih.gov For instance, some isoindolone derivatives isolated from marine fungi have demonstrated thrombolytic, anti-inflammatory, and anti-oxidative properties. mdpi.comresearchgate.net The unique molecular architecture and significant bioactivities of isoindolone alkaloids have made them attractive targets for total synthesis, a process that allows for the laboratory creation of these complex molecules. nih.govnih.gov This synthetic access not only confirms the structure of the natural product but also enables the creation of analogues with potentially improved properties. The study of isoindolone alkaloids continues to be an active area of research, with the potential to yield new therapeutic leads and a deeper understanding of the chemical and biological diversity of natural products. mdpi.comnih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.20 g/mol nih.govmycocentral.eu |

| IUPAC Name | 6-hydroxy-4-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one nih.govebi.ac.uk |

| CAS Number | 114090-43-6 nih.govmycocentral.eu |

| ChEBI ID | CHEBI:64977 nih.govebi.ac.ukmycocentral.eu |

Table 2: Fungal Sources of this compound

| Fungal Species | Reference |

|---|---|

| Alternaria cichorii | nih.govnih.govebi.ac.uk |

| Aspergillus nidulans | nih.govnih.govebi.ac.uk |

| Aspergillus silvaticus | nih.govnih.govebi.ac.uk |

The Intricate Pathway of this compound: A Look into its Biosynthesis and Genetic Control

This compound, a phytotoxic polyketide, has drawn scientific interest due to its unique isoindolin-1-one (B1195906) structure. nih.gov The elucidation of its biosynthetic pathway and the intricate genetic regulation in the filamentous fungus Aspergillus nidulans has provided significant insights into the production of this secondary metabolite.

Occurrence, Distribution, and Ecological Roles of Cichorine

Fungal Producers of Cichorine and Related Metabolites

This compound is a polyketide, a class of secondary metabolites produced by fungi. nih.gov Its biosynthesis has been a subject of interest, particularly within the fungal kingdom, where it is produced by several species.

Aspergillus nidulans as a Model Organism for this compound Research

The filamentous fungus Aspergillus nidulans has emerged as a key model organism for studying this compound. monarchinitiative.orgnih.govrsc.orgku.eduresearchgate.net Although this compound had been previously isolated from other fungi, its discovery in A. nidulans was a significant development, especially since the sequencing of its genome suggested a greater potential for producing secondary metabolites than what was observed under standard laboratory conditions. nih.gov Researchers were able to induce the production of this compound in A. nidulans by altering cultivation media, specifically by growing it on Yeast Extract Sucrose (B13894) (YES) plates. nih.gov

This discovery paved the way for molecular genetic analysis. Scientists have successfully identified a cluster of seven genes in A. nidulans that are essential for the biosynthesis of this compound. nih.govrsc.orgku.edu Through targeted gene deletions, they were able to confirm the roles of these genes, designated cicA-cicH, in the metabolic pathway. nih.gov This research has not only confirmed A. nidulans as a producer of this compound but has also provided a powerful platform for discovering new structural analogues of this phytotoxin. nih.govmdpi.com For instance, the genetic inactivation of the this compound biosynthetic pathway led to the isolation of three new phytotoxins: 8-methoxythis compound, 8-epi-methoxythis compound, and N-(4'-carboxybutyl) this compound. mdpi.comnih.gov

Furthermore, studies on A. nidulans have revealed that this compound can serve as a precursor for other complex metabolites. For example, the production of aspercryptin, another secondary metabolite, is dependent on the this compound biosynthetic pathway. google.com This highlights the intricate and interconnected nature of fungal secondary metabolism.

Isolation from Other Fungal Species (e.g., Aspergillus silvaticus, Alternaria cichorii)

Prior to its discovery in A. nidulans, this compound was first isolated from Aspergillus silvaticus and Alternaria cichorii. nih.govebi.ac.ukmonarchinitiative.orgnih.gov A. silvaticus has been a source for various new metabolites, including those related to 3-methylorsellinate, which are considered potential precursors in the biosynthesis of other compounds. researchgate.netjst.go.jp

Alternaria cichorii is a plant pathogenic fungus that causes foliar blight, notably in Russian knapweed. nih.govmdpi.comnih.gov The production of this compound by this fungus is directly linked to its phytotoxic activity. nih.gov Alternaria species are known for producing a wide array of metabolites with diverse biological activities, including phytotoxins, and this compound is a key example of this. mdpi.com

Distribution in Plant Species (e.g., Cichorium intybus)

This compound is also found in the plant kingdom, most notably in Chicory (Cichorium intybus). matxinlabs.combiochemjournal.comiosrphr.org The flowers of the chicory plant contain this compound, along with other compounds like saccharides, flavonoids, and essential oils. matxinlabs.comiosrphr.org The presence of a bitter glycoside named this compound is thought to contribute to the slightly bitter taste of chicory leaves. sciepub.com

In Cichorium intybus, this compound is part of a complex mixture of phytochemicals. The biosynthesis of related compounds, such as the coumarin (B35378) aesculetin (the aglycone of the glucoside cichoriin), has been studied in this plant. cdnsciencepub.com Research indicates that umbelliferone, which also occurs in chicory, is a natural intermediate in the biosynthesis of aesculetin. cdnsciencepub.com This suggests a complex metabolic network within the plant that leads to the production of these various compounds.

Ecological Significance and Inter-species Interactions

Fungal secondary metabolites are crucial for the organism's interactions with its environment and for communication between organisms. researchgate.net this compound plays a significant ecological role, primarily as a phytotoxin.

Role as a Phytotoxin in Plant-Fungus Interactions

This compound is a known phytotoxin, meaning it is toxic to plants. nih.govnih.gov It has been shown to be active against several plant species, including knapweed, corn, and soybeans. nih.govmdpi.comnih.gov Its production by pathogenic fungi like Alternaria cichorii is a key factor in their ability to cause disease in plants. nih.gov The phytotoxic effects of this compound are a clear example of the chemical warfare that can occur between fungi and plants in their natural environment. mdpi.comresearchgate.net

The discovery of this compound derivatives with enhanced phytotoxicity suggests that this class of compounds could be important for developing new herbicides. mdpi.comnih.govresearchgate.net The study of these natural phytotoxins provides a basis for creating more effective and potentially safer agricultural products. nih.gov

Broader Context in Fungal Secondary Metabolism and Ecological Adaptation

The production of this compound is part of the broader strategy of fungi to produce a diverse arsenal (B13267) of secondary metabolites. researchgate.netnih.govfrontiersin.org These compounds are not essential for the primary growth of the fungus but provide a competitive advantage in their ecological niche. nih.gov For example, secondary metabolites can act as defense mechanisms against predators or competitors. frontiersin.org

The regulation of secondary metabolite gene clusters, like the one for this compound, is complex and allows fungi to adapt their chemical responses to various environmental cues and stressors. frontiersin.orgfrontiersin.orgoup.com The fact that different environmental conditions can trigger the production of different metabolites, as seen with this compound in A. nidulans, highlights the adaptability of fungal secondary metabolism. nih.gov This ability to produce a wide range of compounds allows fungi to thrive in diverse and competitive environments. nih.gov

Advanced Methodologies for Research on Cichorine

Extraction and Isolation Techniques for Academic Study

The initial step in cichorine research involves its extraction from the source material, typically fungal cultures, followed by purification to isolate the compound in a pure form suitable for analysis.

Solvent-Based Extraction Methods (e.g., Methanol (B129727), Dichloromethane (B109758), Ethyl Acetate)

A common approach involves an initial extraction with methanol , a polar solvent, which is effective in extracting a broad range of compounds, including polar and moderately polar metabolites like this compound. nih.govmdpi.com Following this, a solvent mixture of methanol and dichloromethane (often in a 1:1 ratio) is utilized. nih.gov This combination of a polar and a less polar solvent can enhance the extraction efficiency for compounds with intermediate polarity.

After the initial extraction, a liquid-liquid partitioning step is frequently employed to separate the components based on their differential solubility in immiscible solvents. A typical partitioning system involves water and ethyl acetate (B1210297) . nih.govresearchgate.net this compound, being moderately polar, preferentially partitions into the ethyl acetate layer, which separates it from more polar, water-soluble impurities. nih.gov The ethyl acetate fraction is then collected and concentrated to yield a crude extract enriched with this compound.

The effectiveness of these solvents is rooted in their polarity and ability to dissolve compounds with similar characteristics. Methanol is highly polar, dichloromethane has low to intermediate polarity, and ethyl acetate possesses intermediate polarity, making them suitable for extracting a wide array of natural products. mdpi.comb-cdn.net

Table 1: Common Solvents for this compound Extraction

| Solvent | Polarity | Role in Extraction |

|---|---|---|

| Methanol | High | Initial extraction of a broad range of metabolites. nih.govmdpi.com |

| Dichloromethane | Low-Intermediate | Used in combination with methanol to improve extraction efficiency. nih.gov |

| Ethyl Acetate | Intermediate | Used for liquid-liquid partitioning to separate this compound from polar impurities. nih.gov |

Advanced Extraction Technologies (e.g., Ultrasonic-Assisted Extraction)

To enhance extraction efficiency and reduce processing time and solvent consumption, advanced techniques such as Ultrasonic-Assisted Extraction (UAE) are employed. mdpi.com UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the source material generates localized high pressure and temperature, leading to cell disruption and enhanced mass transfer of the target compound into the solvent. mdpi.commdpi.com

In the context of this compound extraction from fungal cultures, sonication is a key step. The fungal mycelium or the solid culture medium is typically submerged in the extraction solvent and subjected to ultrasonication. nih.gov This process facilitates the breakdown of fungal cell walls, allowing for a more thorough extraction of intracellular metabolites like this compound. nih.govmdpi.com The use of UAE is considered a "green" technology as it often requires less solvent and energy compared to traditional methods. mdpi.com

Chromatographic Purification Techniques (e.g., Silica (B1680970) Gel Column Chromatography, Preparative HPLC)

Following extraction, the crude extract containing this compound must be purified to isolate the compound. This is typically achieved through a series of chromatographic steps.

Silica Gel Column Chromatography is a widely used initial purification technique. nih.govnih.govresearchgate.net This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or a mixture of solvents). The crude extract is loaded onto a column packed with silica gel, and a solvent system is passed through the column. nih.gov For the purification of this compound, a common mobile phase is a mixture of dichloromethane and methanol, for instance, in a 98:2 ratio. nih.gov Compounds with lower polarity elute faster, while more polar compounds, like this compound, are retained longer on the silica gel and elute later. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound. nih.govpreprints.org

For final purification to achieve a high degree of purity, Preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. nih.govchromatographyonline.com Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns to handle larger quantities of material. chromatographyonline.com A common stationary phase for the purification of this compound is a reversed-phase C18 column. nih.gov In reversed-phase chromatography, the stationary phase is nonpolar, and the mobile phase is polar. A gradient elution is typically used, starting with a high proportion of a polar solvent (like water with a small amount of formic acid) and gradually increasing the proportion of a less polar organic solvent (like acetonitrile (B52724) or methanol). nih.gov this compound is eluted at a specific retention time, and the corresponding fraction is collected to yield the pure compound.

Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.netrsc.orgnih.gov It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

The ¹H NMR spectrum of this compound reveals the number of different types of protons in the molecule, their chemical environment (chemical shift), and how they are coupled to neighboring protons (splitting patterns). This information helps to piece together the fragments of the molecule.

The ¹³C NMR spectrum provides information about the different types of carbon atoms present in the molecule. The chemical shift of each carbon signal indicates its electronic environment, distinguishing between, for example, carbonyl carbons, aromatic carbons, and aliphatic carbons. mdpi.com

By analyzing both ¹H and ¹³C NMR data, and often employing more advanced 2D NMR techniques (like COSY, HSQC, and HMBC), researchers can definitively establish the connectivity of all atoms in the this compound molecule. researchgate.net

Table 2: Representative NMR Data for this compound

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 168.5 | - |

| 3 | 45.9 | 4.38 (s) |

| 3a | 139.7 | - |

| 4 | 145.4 | - |

| 5 | 115.6 | 6.55 (s) |

| 6 | 143.6 | - |

| 7 | 108.2 | - |

| 7a | 125.4 | - |

| 4-OCH₃ | 60.9 | 3.75 (s) |

| 5-CH₃ | 8.8 | 2.10 (s) |

> Note: NMR data can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (e.g., HRESIMS, LC/MS)

Mass Spectrometry (MS) is another crucial technique for structural elucidation. It measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound. nih.govnih.govHigh-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the molecular formula of the compound. researchgate.netresearchgate.netresearchgate.net For this compound, HRESIMS analysis would confirm its molecular formula as C₁₀H₁₁NO₃. nih.govmycocentral.eujst.go.jp

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govdshs-koeln.de This technique is not only used for purification but also for the initial identification of compounds in a complex mixture. nih.gov In the context of this compound research, LC/MS analysis of a crude extract can indicate the presence of a compound with the expected mass of this compound, guiding the subsequent isolation efforts. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern provides further structural information. nih.gov

Complementary Spectroscopic Techniques (e.g., UV-Vis, IR)

In the structural elucidation and characterization of this compound and related compounds, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy serve as indispensable complementary techniques. These methods provide valuable information about the electronic and vibrational properties of the molecule, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. azooptics.com This absorption corresponds to the excitation of electrons to higher energy orbitals. msu.edu The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. msu.edu

For this compound, which is a phytotoxin, its UV-Vis spectrum shows similarities to other related compounds, providing initial clues to its structural class. researchgate.net In a study on the biosynthesis of this compound in Aspergillus nidulans, the UV-Vis spectrum of purified this compound was presented, showing a specific absorption profile. nih.govrsc.org The UV detector is also a common component in liquid chromatography systems used for the analysis of this compound. nih.gov

In the broader context of related coumarin (B35378) glucosides like esculin (B1671248), UV-Vis spectroscopy is routinely used for characterization. Esculin exhibits maximum absorbance (λmax) at approximately 225, 250, and 335 nm. caymanchem.com Some sources report a λmax for esculin at 346 nm. wikipedia.org The UV spectrum of esculin is a key feature in its identification and analysis. rsc.orgresearchgate.netphcog.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. asu.ru The resulting IR spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. An IR spectrum can be obtained using techniques such as Attenuated Total Reflectance (ATR) or by preparing a sample as a KBr wafer. nih.govnih.gov

For cichoric acid, a related compound, experimental and calculated IR spectra have been used to study its structure and its interaction with metal ions. researchgate.net Changes in the IR spectrum, such as shifts in the bands associated with hydroxyl groups, can indicate the formation of complexes. researchgate.net In the study of esculin, Fourier-transform infrared (FT-IR) spectroscopy has been used to characterize the products of its enzymatic oligomerization. rsc.org For instance, the disappearance of a peak at 1506 cm⁻¹ was attributed to the loss of a C-H bond, and an increase in the intensity of the ether band around 1015 cm⁻¹ suggested that polymerization occurred through an ether bond. rsc.org The IR spectrum of esculetin, the aglycone of cichoriin, has also been well-documented. nist.govnist.gov

Quantitative Analytical Methods in Research

The accurate quantification of this compound and its related compounds in various matrices is crucial for understanding its distribution, biosynthesis, and potential applications. High-performance liquid chromatography (HPLC) and metabolomics approaches are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of a wide array of compounds, including those found in complex natural extracts. openaccessjournals.com It is a versatile and sensitive analytical method that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. openaccessjournals.comsci-hub.se

HPLC methods have been extensively developed for the analysis of phenolic compounds, including those related to this compound, in plant extracts like chicory (Cichorium intybus). wur.nlmdpi.com A typical HPLC system for this purpose utilizes a reversed-phase column, such as a C18 column, and a gradient elution system with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an acidified aqueous solution. nih.govtiprpress.com

Various detectors can be coupled with HPLC for the detection and quantification of analytes. A UV detector is commonly used, often set at a specific wavelength like 254 nm, to monitor the elution of compounds. nih.govnih.govtiprpress.com A photodiode array (PDA) detector offers the advantage of acquiring UV-Vis spectra across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. mdpi.comresearchgate.net

For instance, a validated HPLC-PDA method was used for the simultaneous quantification of various polyphenols, including chicoric acid, in chicory. mdpi.com In another study, HPLC was employed to establish fingerprints of different parts of the chicory plant and to determine the content of multiple components, including esculin and cichoric acid. nih.govtiprpress.com The method was validated for linearity, precision, and accuracy. researchgate.net

The following table summarizes the retention times and validation parameters for a selection of compounds analyzed by HPLC in a study on wild edible leaves, demonstrating the method's suitability for quantitative analysis. researchgate.net

| Compound | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |

| Ascorbic acid | 3.3 | > 0.99 | 0.15 | 0.45 | 96-103 |

| Gallic acid | 5.2 | > 0.99 | 0.21 | 0.63 | 96-103 |

| Catechin | 8.9 | > 0.99 | 0.25 | 0.75 | 96-103 |

| Caffeic acid | 12.5 | > 0.99 | 0.18 | 0.54 | 96-103 |

| Rutin | 18.2 | > 0.99 | 0.32 | 0.96 | 96-103 |

Targeted and Untargeted Metabolomics Approaches

Metabolomics has emerged as a powerful approach for the comprehensive analysis of small molecules (metabolites) in a biological system. metabolon.com This field can be broadly categorized into two main strategies: targeted and untargeted metabolomics. metabolon.com

Targeted metabolomics focuses on the measurement of a predefined and characterized set of metabolites. metabolon.com This hypothesis-driven approach offers high sensitivity and specificity for the selected compounds and allows for their absolute quantification. creative-proteomics.com Analytical techniques such as HPLC coupled with mass spectrometry (MS) are commonly employed in targeted metabolomics. creative-proteomics.com This approach would be suitable for quantifying this compound and its known precursors and derivatives in a biological sample to validate a specific metabolic pathway.

Untargeted metabolomics , on the other hand, aims to provide a global and comprehensive analysis of all measurable metabolites in a sample, including those that are unknown. metabolon.comevotec.com This discovery-driven approach is ideal for generating new hypotheses and identifying novel biomarkers or metabolic pathways that might be affected by a particular condition or treatment. creative-proteomics.comevotec.com Untargeted metabolomics typically involves the use of high-resolution mass spectrometry coupled with a chromatographic separation technique like HPLC or gas chromatography (GC). creative-proteomics.com The resulting complex datasets require advanced computational and statistical tools for data analysis and metabolite identification. creative-proteomics.com

For research on this compound, an untargeted metabolomics approach could be used to explore the broader metabolic impact of this compound on a biological system or to discover previously unknown metabolites related to its biosynthetic pathway. evotec.com Some advanced metabolomics platforms utilize chemical isotope labeling (CIL) coupled with LC-MS to increase metabolome coverage and achieve accurate relative quantification for thousands of metabolites. metabolomicscentre.ca A semi-targeted approach that combines the strengths of both targeted and untargeted methods in a single analysis is also emerging, offering a powerful tool for comprehensive metabolomic studies. americanpharmaceuticalreview.com

The choice between a targeted and untargeted approach depends on the specific research question. metabolon.com For validating known pathways involving this compound, a targeted approach is appropriate, while for exploratory research and hypothesis generation, an untargeted approach is more suitable. creative-proteomics.com

Molecular and Cellular Biological Activities of Cichorine Pre Clinical Focus

Phytotoxic Mechanisms of ActionCichorine is recognized as a phytotoxin, demonstrating activity against various plants including knapweed, corn (Zea mays), and soybeans.nih.govnih.govIts presence has been linked to foliar blight in Russian knapweed, a disease caused by Alternaria cichorii.nih.govThe compact, functionalized isoindolin-1-one (B1195906) framework of this compound makes it an attractive lead compound for the development of new herbicides.nih.govnih.gov

Effects on Plant Growth and Development (e.g., Leaf-Spot Assay)The phytotoxic effects of this compound and its analogs are commonly evaluated using leaf-spot bioassays, which measure the necrotic lesion size induced on plant leaves.nih.govmdpi.comStudies have shown that this compound, when tested at a concentration of 5 × 10⁻³ M, induces necrotic lesions on the leaves of Zea mays and Medicago polymorpha L.nih.govmdpi.comNotably, several this compound analogs have demonstrated superior phytotoxicity compared to this compound itself. For instance, 8-methoxythis compound, 8-epi-methoxythis compound, and N-(4'-carboxybutyl)this compound exhibited enhanced phytotoxic effects on Zea mays and Medicago polymorpha leaves.nih.govresearchgate.netmdpi.com

The following table illustrates the comparative phytotoxic activity of this compound and some of its derivatives in a leaf-spot bioassay:

| Compound | Concentration (M) | Necrotic Lesion on Zea mays (mm) | Necrotic Lesion on Medicago polymorpha (mm) |

|---|---|---|---|

| This compound (3) | 5 × 10⁻³ | Data not explicitly provided in snippet for direct comparison, but shown to be active. | Data not explicitly provided in snippet for direct comparison, but shown to be active. |

| 8-methoxythis compound (4) | 5 × 10⁻³ | More potential activity than this compound (3) nih.govmdpi.com | More potential activity than this compound (3) nih.govmdpi.com |

| 8-epi-methoxythis compound (5) | 5 × 10⁻³ | More potential activity than this compound (3) nih.govmdpi.com | More potential activity than this compound (3) nih.govmdpi.com |

| N-(4'-carboxybutyl)this compound (6) | 5 × 10⁻³ | Stronger phytotoxicity than this compound (3) nih.gov | Stronger phytotoxicity than this compound (3) nih.gov |

Note: Specific numerical values for necrotic lesion size for this compound (3) were not provided in the snippets, but the relative activities of compounds 4, 5, and 6 compared to this compound (3) were indicated. nih.govmdpi.com

Antimicrobial Activities and Mechanisms (In Vitro Studies)While this compound itself is a distinct compound, it is often found within extracts of Cichorium intybus (chicory), which have demonstrated broad-spectrum antimicrobial activities in in vitro studies.researchgate.netresearchgate.netrsdjournal.orgCompounds with a structural framework similar to this compound have also been associated with antimicrobial properties.researchgate.net

Activity against Bacterial Strains (e.g., Gram-positive and Gram-negative)Extracts of Cichorium intybus, which contain this compound, have exhibited antibacterial activity against both Gram-positive and Gram-negative bacterial strains.researchgate.netresearchgate.netrsdjournal.org

| Bacterial Type | Examples of Strains Inhibited by Cichorium intybus Extracts |

|---|---|

| Gram-positive | Bacillus subtilis, Staphylococcus aureus, Bacillus atrophoeus, Staphylococcus mutans, Staphylococcus sanguinis researchgate.netresearchgate.netrsdjournal.org |

| Gram-negative | Salmonella typhimurium, Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Salmonella typhi, Actinomyces naeslundii, Fusobacterium nucleatum, Porphyromonas intermedia researchgate.netresearchgate.netrsdjournal.org |

Methanolic extracts from the root and leaf of Cichorium intybus have shown strong antibacterial activity. researchgate.net Among different solvent extracts, ethanolic extracts were found to be particularly active, followed by methanolic, ethyl, hexane, and aqueous extracts. researchgate.net

| Fungal Strains Inhibited by Cichorium intybus Extracts |

|---|

| Candida albicans, Cryptococcus neoformans, Aspergillus flavus, Aspergillus fumigatus, Aspergillus niger, Rhizopus sp., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum gypseum, Candida lipolytica, Candida krusei, Fusarium solani researchgate.netrsdjournal.org |

Proposed Molecular Mechanisms (e.g., ROS induction, biofilm inhibition, enzyme inactivation)The antimicrobial action of Cichorium intybus extracts, which contain this compound and other bioactive compounds, is attributed to several molecular mechanisms. These include the disruption of the cytoplasmic membrane, induction of reactive oxygen species (ROS) production, inhibition of biofilm formation, interference with cell wall formation, inhibition of microbial DNA replication, reduction of energy synthesis, inactivation of cell envelope transport proteins and microbial adhesions, enzyme inactivation, and efflux pump inhibition.biomedres.us

Reactive Oxygen Species (ROS) Induction: ROS are highly reactive substances that can cause oxidative damage to essential cellular components like proteins, lipid membranes, and DNA, ultimately leading to cell death. ffhdj.com In microbial communities such as bacterial biofilms, ROS can induce genetic variability, promote cell death in specific regions, and play a role in regulating biofilm development. frontiersin.orgnih.gov

Biofilm Inhibition: Biofilms are complex microbial communities that contribute significantly to bacterial resistance and chronic infections. nih.gov The ability of Cichorium intybus extracts to inhibit biofilm formation has been observed. rsdjournal.orgbiomedres.us Biofilm formation is a multi-factorially regulated process, and strategies that reduce the expression of these regulatory factors can effectively inhibit biofilm development. frontiersin.org Quorum sensing (QS) blockage, a system of bacterial communication, is a vital strategy to prevent biofilm synthesis, and ROS can modulate quorum sensing. nih.govnih.gov

Enzyme Inactivation: Phytochemicals present in chicory extracts may act by quelling the activity of antibiotic-degrading enzymes. biomedres.us Furthermore, certain enzymes, such as DNase, are known to mediate the disruption of bacterial biofilms. nih.gov

Anticancer Activity and Cellular Mechanisms (In Vitro/Cell Line Studies)

The investigation into the anticancer activity of this compound and its analogues has primarily focused on in vitro and cell line studies, particularly given its identification as a mycotoxin japsonline.comresearchgate.netresearchgate.net.

While direct evidence for this compound (PubChem CID: 442849) inducing cell death in cancer cell lines is limited in the provided search results, studies on related compounds, such as "Cichorin E" and "Cichorin F" (which are new compounds isolated from Cichorium intybus and structurally distinct from this compound (CID 442849)), have shown weak cytotoxic effects nih.gov.

Cytotoxic Effects of Cichorin E and Cichorin F on Human Cancer Cell Lines (In Vitro) nih.gov

| Compound | Cell Line | IC50 (µM) |

| Cichorin E | MDA-MB-468 | 85.9 |

| Cichorin E | SK-N-MC | 71.1 |

| Cichorin F | MDA-MB-468 | 41.0 |

| Cichorin F | MDA-MB-231 | 45.6 |

| Cichorin F | SK-N-MC | 71.9 |

Note: These data pertain to Cichorin E and Cichorin F, which are distinct compounds from this compound (CID 442849).

The investigation of analogues of this compound has revealed some cytotoxic activities. As mentioned, Cichorin E and Cichorin F, new compounds isolated from Cichorium intybus, have demonstrated weak cytotoxic effects against certain human cancer cell lines, including breast cancer cell lines (MDA-MB-468 and MDA-MB-231) and Ewing's sarcoma SK-N-MC cells nih.gov. These findings suggest that structural variations around the cichorin scaffold can influence their biological activity.

Structure Activity Relationship Sar and Derivatization in Research

Impact of Structural Modifications on Biological Activities

Research into Cichorine, an isoindolinone alkaloid, has revealed significant insights into how structural alterations can impact its biological properties, particularly its phytotoxic effects. metabolomicsworkbench.org Investigations into this compound derivatives have demonstrated that specific modifications can enhance or alter its herbicidal potential. metabolomicsworkbench.org

Analysis of this compound Analogs and Derivatives

The genetic inactivation of the this compound biosynthetic pathway in the fungus Aspergillus nidulans has been instrumental in identifying novel phytotoxic analogs. metabolomicsworkbench.org This research led to the isolation of several key derivatives, including 8-methoxythis compound, 8-epi-methoxythis compound, and N-(4'-carboxybutyl) this compound. metabolomicsworkbench.org These compounds, all possessing an isoindolinone skeleton, exhibited superior phytotoxicity compared to the parent compound, this compound, when tested on plants such as Zea mays and Medicago polymorpha. metabolomicsworkbench.org

The observed enhancements in activity highlight the potential of this compound derivatives as promising candidates for the development of novel herbicides. metabolomicsworkbench.org The biosynthetic pathway of this compound in A. nidulans itself serves as a valuable platform for the discovery of new analogues with potent herbicidal properties. metabolomicsworkbench.org

Table 1: Impact of Structural Modifications on this compound's Phytotoxicity

| Compound Name | Structural Modification | Observed Impact on Phytotoxicity (compared to this compound) | Source |

| This compound (Parent Compound) | - | Baseline | metabolomicsworkbench.org |

| 8-methoxythis compound | Methoxy (B1213986) group at C-8 | More potent phytotoxicity | metabolomicsworkbench.org |

| 8-epi-methoxythis compound | Methoxy group at C-8 (epimer) | More potent phytotoxicity | metabolomicsworkbench.org |

| N-(4'-carboxybutyl) this compound | N-alkyl and carboxylic acid groups | Stronger phytotoxicity | metabolomicsworkbench.org |

Identification of Key Pharmacophores for Specific Activities

Pharmacophores are defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. In the context of this compound's phytotoxic activity, SAR studies have implicitly identified key structural features that contribute to its efficacy.

The enhanced phytotoxicity of 8-methoxythis compound and 8-epi-methoxythis compound suggests that the presence and stereochemistry of a methoxy group at the C-8 position are critical pharmacophoric elements for improving the compound's phytotoxic effect. metabolomicsworkbench.org Similarly, the increased activity of N-(4'-carboxybutyl) this compound indicates that the N-alkyl and carboxylic acid moieties play a significant role in its phytotoxicity. metabolomicsworkbench.org These findings underscore that specific substitutions at positions like C-8 and on the nitrogen atom are crucial for modulating and enhancing the biological activity of this compound. Further detailed studies on structure-activity relationships are essential to fully elucidate these pharmacophoric requirements.

Rational Design of Modified this compound Structures for Research Purposes

Rational design in chemical research involves leveraging detailed knowledge of a target's structure, function, and mechanism to intentionally modify compounds for desired outcomes. For this compound, the goal of rational design is often to develop more potent and potentially less cytotoxic synthetic analogs, particularly for applications like herbicide development. metabolomicsworkbench.org

Computational methods and in silico experiments are increasingly vital tools in this process, enabling researchers to make predictions about how structural changes will affect biological function. These tools include structure-based and ligand-based drug design, virtual screening, and lead discovery. Techniques such as pharmacophore modeling, fragment-based design, and de novo drug design are employed to identify essential features for activity and to construct novel molecular scaffolds. The understanding gained from analyzing this compound's natural derivatives and their enhanced phytotoxicity provides a strong foundation for the rational design of new, more effective this compound-based compounds for agricultural and potentially other research applications. metabolomicsworkbench.org

Synthetic and Semi Synthetic Research Approaches for Cichorine and Analogs

Total Synthesis of Cichorine and Related Isoindolinones

The total synthesis of this compound (PubChem CID: 442849) represents a significant achievement in synthetic organic chemistry, providing a pathway to access this complex molecule from basic starting materials. The first total synthesis of this compound, alongside the related phytotoxin Zinnimidine, was reported by Moreau, Couture, Deniau, Grandclaudon, and Lebrun in 2005. nih.govugent.beacs.org These syntheses are particularly challenging due to the compact and densely functionalized isoindolinone framework inherent to these compounds. nih.govnih.gov Other isoindolinone alkaloids, such as Nuevamine, have also been synthesized using related methodologies, highlighting the versatility of these approaches. chiba-u.jpresearchgate.net

A cornerstone methodology in the total synthesis of this compound and other isoindolinones is the Parham cyclization process . nih.govacs.orgresearchgate.netthieme-connect.com This powerful synthetic tactic relies on aromatic lithiation, typically achieved through lithium-halogen exchange, followed by an intramolecular reaction with an internal electrophile. nih.govthieme-connect.com This sequence is instrumental in forming the characteristic five-membered lactam unit embedded within the isoindolinone framework. nih.govthieme-connect.com

The Parham cyclization has proven effective in assembling various carbo- and heterocyclic systems, including the challenging lactam structures found in alkaloids. nih.govthieme-connect.com The synthetic strategies for this compound and Zinnimidine involved the sequential connection of diverse functionalities on an aromatic nucleus, culminating in the Parham cyclization to form the lactam unit. nih.govresearchgate.net Beyond Parham cyclization, other general methods for isoindolinone synthesis include various cyclization reactions and functional group transformations, often employing a benzoic acid derivative, an amine, and a third reagent to complete the cyclic moiety. nih.govacs.org

Strategic design for stereoselective synthesis is paramount when dealing with chiral molecules like this compound, which may possess specific stereoisomers with distinct biological activities. While specific details on the stereoselective synthesis of this compound itself are not extensively detailed in the provided search results, the broader field of isoindolinone synthesis offers several established methodologies for achieving stereocontrol.

Common strategies for asymmetric synthesis of 3-substituted isoindolinones include:

Chiral Auxiliary-Mediated Approaches: These involve attaching a chiral group to the starting material to direct the stereochemical outcome of the reaction. Examples include the use of (R)- or (S)-phenylglycinol and (+)- or (−)-trans-2-(α-cumyl)cyclohexanol as chiral auxiliaries, often followed by direct alkylation of carbanions derived from isoindolinones bearing these auxiliaries. chim.itresearchgate.net

Asymmetric Catalysis: This involves the use of chiral catalysts to induce enantioselectivity. Notable examples in isoindolinone synthesis include:

Organocatalysis: Chiral tertiary amines, such as Cinchona alkaloids, and thiourea-derived catalysts have been successfully employed in organocatalytic asymmetric syntheses of 3-substituted isoindolinones, often in cascade reactions. researchgate.netmdpi.com

Chiral Phase Transfer Catalysis: Bifunctional ammonium (B1175870) salts, for instance, derived from trans-1,2-cyclohexanediamine, have been effective in the asymmetric synthesis of 3,3-disubstituted isoindolinones. mdpi.comacs.org

Transition Metal Catalysis: Copper(I)-catalyzed alkynylation–lactamization cascades have enabled highly enantioselective syntheses of isoindolinones. preprints.org

These diverse approaches underscore the ongoing efforts to develop efficient and stereoselective routes to isoindolinones, ensuring access to specific enantiomers or diastereomers for research and development. researchgate.net

Semi-synthetic Modification of this compound for Research

Semi-synthetic modification involves chemically altering a naturally occurring compound to create new derivatives or analogs. This approach is particularly valuable for natural products that can be isolated from biological sources, such as this compound, which is found in plants like chicory and fungi like Aspergillus nidulans. nih.govnih.govacs.orgresearchgate.net

While direct detailed examples of semi-synthetic modifications of this compound are less prevalent than its total synthesis in the provided literature, the general principle of semi-synthesis is widely applied to natural products for research purposes, including the generation of analogs for biological evaluation. chiba-u.jpnih.govbiorxiv.org For instance, novel compounds featuring "this compound and polyamine hybrid chemical scaffolds" have been identified, suggesting that this compound can serve as a core structure for the creation of new chemical entities through modification. acs.org

The process typically involves isolating the natural product, followed by targeted chemical reactions to introduce new functional groups, alter existing ones, or combine the natural product scaffold with other chemical moieties. This allows researchers to explore structure-activity relationships (SAR) by systematically modifying the parent compound, potentially leading to compounds with improved properties or different biological activities. For example, sesquiterpene lactones (STLs) from chicory have been used in semi-synthesis to generate analogs for biological evaluation. nih.govbiorxiv.org General methods for derivatization, such as Marfey's reagent for stereochemical assignment or other chemical transformations, are common in natural product research to create modified structures. nih.gov

Biotechnological Approaches for Cichorine Production and Research

Fermentation Optimization for Enhanced Production in Model Fungi

The yield of secondary metabolites like cichorine from fungal cultures is highly sensitive to environmental and nutritional conditions. nih.govnih.gov While extensive optimization studies specifically for this compound are not widely documented, the foundational knowledge of its production in model fungi, such as Aspergillus nidulans, provides a clear framework for enhancement strategies. Altering cultivation parameters is a key strategy for activating previously silent biosynthetic pathways and improving the output of known compounds. nih.gov

Initial discovery and production of this compound from Aspergillus nidulans were achieved using specific laboratory media and conditions. nih.gov These baseline conditions serve as the starting point for systematic optimization. The primary parameters that influence the production of fungal secondary metabolites, and are therefore key targets for optimization, include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. semanticscholar.orgnih.gov

Known Production Conditions:

This compound has been successfully produced by cultivating Aspergillus nidulans under the following conditions:

| Parameter | Condition | Source |

| Organism | Aspergillus nidulans | nih.gov |

| Medium 1 | YES (Yeast Extract Sucrose) Agar (B569324) Plates | nih.gov |

| Medium 2 | Raulin-Thom liquid media | nih.gov |

| Temperature | 37°C | nih.gov |

| Incubation Time | 5 days | nih.gov |

This table summarizes the initial reported conditions for laboratory-scale this compound production.

Strategies for Optimization:

Based on established principles of fungal fermentation for secondary metabolites, several strategies can be employed to enhance this compound yields:

Medium Composition: The choice and concentration of carbon and nitrogen sources are critical. While sucrose (B13894) is a known carbon source for this compound production, exploring alternative sugars or complex carbohydrates could significantly impact yield. nih.govmdpi.com Similarly, varying the nitrogen source (e.g., yeast extract, peptone, ammonium (B1175870) salts) can influence both fungal growth and metabolite synthesis. nih.gov

pH and Temperature: Fungal enzyme activity, including the polyketide synthases responsible for this compound biosynthesis, is highly dependent on pH and temperature. nih.gov Systematically varying these parameters from the baseline of 37°C can identify an optimal range for production that may differ from the optimal conditions for biomass growth.

Solid-State vs. Submerged Fermentation: this compound has been produced on solid agar plates. nih.gov Comparing the productivity of solid-state fermentation (SSF) with submerged liquid fermentation (SmF) is a crucial optimization step. SmF, often conducted in bioreactors, allows for greater control over parameters like dissolved oxygen and nutrient feeding, which can lead to higher yields. nih.govlambda-instruments.com

By systematically applying experimental designs to test variations in these parameters, it is possible to identify the optimal conditions that maximize the volumetric productivity of this compound in model fungal systems.

Genetic Engineering of Producer Strains for Yield Improvement or Analog Production

Genetic engineering offers a powerful and targeted approach to enhance the production of this compound and to create novel structural analogs. Research in Aspergillus nidulans has successfully identified the complete biosynthetic gene cluster (BGC) for this compound, paving the way for precise molecular manipulation. nih.govnih.gov

The this compound BGC in A. nidulans consists of a cluster of seven essential genes, designated cicA through cicH. nih.gov These genes encode the core polyketide synthase (PKS) enzyme, tailoring enzymes (such as an O-methyltransferase), a transporter, and a pathway-specific transcription factor. nih.govmdpi.com

Key Genes in the this compound Biosynthetic Gene Cluster (A. nidulans):

| Gene | Putative Function | Role in Biosynthesis | Source |

| cicF (AN6448) | Non-reducing Polyketide Synthase (NR-PKS) | Forms the initial polyketide backbone. Essential for production. | nih.gov |

| cicD (AN6446) | Pathway-Specific Transcription Factor | Positively regulates the expression of other genes in the cluster. | nih.govmdpi.com |

| cicE (AN6447) | O-methyltransferase | Believed to be responsible for the methylation of a phenol (B47542) group. | nih.gov |

| cicB (AN6444) | Unknown tailoring enzyme | Involved in an early step after the formation of 3-methylorsellinic acid. | nih.gov |

| cicC (AN6445) | FAD-dependent monooxygenase | Involved in a later-stage tailoring step. | nih.gov |

| cicA (AN6443) | MFS Transporter | Likely involved in exporting this compound from the cell. | nih.gov |

| cicG (AN6449) | Short-chain dehydrogenase | Involved in tailoring the polyketide backbone. | nih.gov |

This table details the identified genes within the this compound biosynthetic cluster and their proposed functions.

Yield Improvement Strategies:

Overexpression of Regulatory Genes: The gene cicD has been identified as a positive pathway-specific transcription factor. mdpi.com Deletion of cicD completely abolishes this compound production. mdpi.com Therefore, a key strategy for yield improvement is to place cicD under the control of a strong, constitutive promoter to enhance the expression of the entire biosynthetic pathway.

Deletion of Competing Pathways: Fungal genomes contain numerous BGCs that compete for the same precursor molecules, such as acetyl-CoA and malonyl-CoA. nih.gov By creating "genetic dereplication" strains where other major, highly expressed secondary metabolite gene clusters are deleted, the precursor pool available for this compound synthesis can be increased, potentially boosting yields. nih.gov

Production of this compound Analogs:

Genetic engineering has been instrumental in elucidating the this compound biosynthetic pathway and has also resulted in the production of novel analogs. Through targeted gene deletions within the cic cluster, researchers have successfully halted the biosynthetic process at intermediate stages, leading to the accumulation and isolation of precursor molecules. nih.gov

Deletion of cicB: Strains with a deleted cicB gene accumulate the compound 3-methylorsellinic acid . nih.gov This suggests that the CicB enzyme catalyzes the step immediately following the creation of this initial polyketide product by the core synthase. nih.gov

Deletion of cicC: Deletion of the cicC gene, which encodes a monooxygenase, results in the accumulation of nidulol . nih.gov This indicates that nidulol is a later-stage intermediate in the pathway that requires modification by the CicC enzyme to proceed toward the final this compound structure. nih.gov

These targeted deletion experiments not only provide insight into the biosynthetic pathway but also demonstrate a viable method for generating novel this compound-related compounds that can be investigated for their own biological activities.

Future Directions and Challenges in Cichorine Research

Elucidating Undiscovered Biosynthetic Pathways and Silent Gene Clusters

A significant challenge in natural product research, including that of cichorine, lies in the elucidation of undiscovered biosynthetic pathways and the activation of "silent" or "cryptic" gene clusters nih.govnih.govmdpi.comresearchgate.net. Filamentous fungi, such as Aspergillus nidulans, are known to possess numerous biosynthetic gene clusters (BGCs), yet a substantial portion of these remain unexpressed under standard laboratory conditions, limiting the discovery of novel metabolites nih.govmdpi.com.

The this compound biosynthetic pathway in Aspergillus nidulans has been partially characterized, with a cluster of seven genes identified as essential for its production nih.govresearchgate.netmdpi.comrsc.org. This cluster includes a non-reducing polyketide synthase (NR-PKS) gene, a regulator gene (CicD), a transporter gene, and four tailoring genes nih.govresearchgate.netmdpi.commdpi.com. However, the complex chemical nature of secondary metabolites, their often low production yields, and the existence of variable biosynthetic routes across different organisms or even within the same organism under diverse conditions, pose considerable obstacles to complete pathway elucidation psu.edu.

Future research aims to overcome these challenges by employing diverse strategies to activate silent BGCs. These include epigenetic modifications, the exchange of promoters with inducible ones, controlled expression of pathway-specific transcription factors (PSTFs) like CicD, and co-cultivation with other microbial species, such as bacteria or other fungi nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net. For instance, targeted gene deletion studies focusing on NR-PKS backbone enzymes have proven instrumental in identifying genes involved in this compound biosynthesis nih.govresearchgate.net. Ultimately, an interdisciplinary approach combining molecular biology, genomics, natural product chemistry, and microbial ecology will be essential for fully understanding and activating these cryptic BGCs mdpi.com.

Comprehensive Mechanistic Studies of Biological Activities at a Molecular Level

This compound is recognized for its phytotoxic properties, exhibiting activity against plants such as knapweed, corn, and soybeans nih.govmdpi.comnih.gov. Beyond this, compounds sharing the isoindolin-1-one (B1195906) structural framework of this compound have demonstrated a range of biological activities, including antimicrobial, anti-HIV, and antitumor effects nih.govresearchgate.netresearchgate.net. Despite these observed biological activities, a thorough understanding of the precise molecular mechanisms by which this compound and its derivatives exert their effects remains largely unexplored mdpi.comresearchgate.netbiomedres.us.

Future research must focus on conducting comprehensive mechanistic studies to elucidate how these compounds interact with specific biological targets at a molecular level researchgate.net. Such detailed insights are critical for the rational design and synthesis of more potent and less cytotoxic analogs, as well as for the development of novel therapeutic agents researchgate.netbiomedres.us. Understanding the structure-activity relationships at a molecular resolution will pave the way for optimizing this compound-derived compounds for various biotechnological and pharmaceutical applications.

Advanced Metabolomics and Proteomics for this compound Pathway Characterization

Advanced 'omics' technologies, particularly metabolomics and proteomics, are indispensable for the comprehensive characterization of biosynthetic pathways and the discovery of novel metabolites mdpi.comnih.govwistar.orgmdpi.com. The rapid advancements in next-generation sequencing (NGS) have generated vast amounts of fungal genomic data, which in turn has spurred the development of sophisticated computational tools for identifying potential BGCs mdpi.com.

Metabolomics, especially untargeted approaches, offers the capability for global profiling and relative quantification of metabolites, while stable isotope tracing can provide insights into metabolic pathway activity wistar.org. Proteomics, on the other hand, enables quantitative comparisons of proteomes, detailed characterization of individual purified proteins, and the identification of components within protein complexes wistar.org.

The integration of metabolomics and proteomics data is a powerful strategy to uncover alterations in metabolic pathways and to gain a holistic understanding of complex biological systems mdpi.comnih.gov. This integrated approach can reveal intricate biological phenomena that might be missed by analyzing single 'omics' datasets alone, thereby facilitating the identification of novel therapeutic targets mdpi.com. While challenges such as non-specific binding in chemoproteomics and the need for high-quality mass spectrometry data persist, continued advancements in these fields promise to enhance their utility in this compound biosynthetic research frontiersin.org.

Exploration of Novel Producers and Ecological Niches

This compound has been identified in a limited number of organisms, including fungal species such as Aspergillus silvativus, Aspergillus nidulans, and Alternaria cichorii, as well as the plant Sonchus asper nih.govmdpi.comnih.govwikidata.org. However, the fungal kingdom alone is estimated to comprise over five million species, many of which inhabit diverse ecological niches (e.g., symbionts, pathogens, decomposers) and are prolific producers of secondary metabolites nih.govmdpi.com.

Future research will focus on the extensive exploration of novel producers of this compound and its analogs across a wider range of ecological niches. This involves screening microorganisms from underexplored environments, such as deep-sea fungi, and investigating organisms from specific ecological contexts mdpi.comresearchgate.netbiorxiv.orglutzonilab.org. Co-cultivation strategies, involving interactions between different fungal species or between fungi and bacteria, have shown promise in activating silent BGCs and inducing the production of novel or increased yields of secondary metabolites nih.govresearchgate.netresearchgate.net. Furthermore, the phenomenon of horizontal gene transfer (HGT) of secondary metabolite gene clusters between fungi in distinct ecological niches highlights another avenue for discovering new producers through phylogenetic analysis biorxiv.orglutzonilab.org. Expanding the search for this compound-producing organisms will not only broaden our understanding of its natural distribution but also potentially uncover new biosynthetic pathways and structural variants.

Development of Novel Analytical Tools for this compound Research

The advancement of natural product discovery is intrinsically linked to the development of novel and more sensitive analytical tools nih.gov. For this compound research, this includes the continuous improvement of high-throughput screening methods capable of detecting small, novel compounds even when present in minute quantities nih.gov.

Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy remain fundamental for the structural elucidation and characterization of this compound and its derivatives mdpi.commdpi.comnih.gov. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a crucial tool for determining the chemical structures of isolated compounds mdpi.com.

Future developments in analytical instrumentation and methodologies are anticipated to further enhance the capabilities of this compound research. This includes improving probe selectivity for chemoproteomics applications and fostering greater integration with other 'omics' technologies frontiersin.org. The creation of custom LC-MS assays for the targeted and precise quantification of specific small molecules will also be a key area of development wistar.org. Ultimately, ongoing innovation in analytical tools will enable more rigorous quantification, deeper characterization, and a more comprehensive understanding of this compound's complex biology and chemistry nih.govelifesciences.org.

Q & A

Q. How can longitudinal studies address gaps in this compound’s chronic exposure effects?

- Methodology : Implement staggered dosing cohorts in animal models, with periodic biomarker analysis (e.g., liver enzymes, oxidative stress markers). Use mixed-effects models to account for individual variability over time .

Key Methodological Tables

Table 1: Common Pitfalls in this compound Research and Mitigation Strategies

Table 2: Recommended Databases for this compound Literature Surveys

| Database | Focus Area | Search Tip |

|---|---|---|

| PubMed | Bioactivity & pharmacology | Use MeSH terms: "this compound/therapeutic use" |

| Reaxys | Synthetic pathways | Filter by reaction type (e.g., esterification) |

| ChEMBL | Structure-activity relationships | Export IC₅₀ data for QSAR modeling |

Note: Avoid reliance on non-peer-reviewed platforms (e.g., ). Always cross-verify spectral data with primary literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.